1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one
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Overview
Description
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, connected by an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 4-chloro-3-fluorobenzene and 3-chlorobenzoyl chloride are used as starting materials. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
4-chloro-3-fluorobenzene+3-chlorobenzoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(3-chlorophenyl)ethanone
- 1-(4-Fluorophenyl)-2-(3-chlorophenyl)ethanone
- 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Uniqueness
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings
Properties
Molecular Formula |
C14H9Cl2FO |
---|---|
Molecular Weight |
283.1 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H9Cl2FO/c15-11-3-1-2-9(6-11)7-14(18)10-4-5-12(16)13(17)8-10/h1-6,8H,7H2 |
InChI Key |
PDXRIZPPYJJAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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